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Compound of Interest

Compound Name: Vanoxerine dihydrochloride

Cat. No.: B1682825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vanoxerine Dihydrochloride: An Overview
Vanoxerine dihydrochloride, a piperazine derivative, is a potent and selective dopamine

reuptake inhibitor (DRI). It binds with high affinity to the dopamine transporter (DAT), effectively

blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in

extracellular dopamine levels.[1][2] Initially investigated for the treatment of depression and

Parkinson's disease, its unique pharmacological profile has led to extensive research into its

potential as a therapy for cocaine dependence and, more recently, for its antiarrhythmic and

anticancer properties.[1]

This technical guide provides an in-depth overview of Vanoxerine dihydrochloride, including

its synonyms and chemical identifiers, a compilation of its quantitative pharmacological data,

detailed experimental protocols for its study, and a visualization of its known signaling

pathways.

Synonyms and Identifiers
Vanoxerine dihydrochloride is known by several names and identifiers crucial for cross-

referencing in research and chemical databases.
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Identifier Type Identifier

Common Name Vanoxerine dihydrochloride

Synonyms
GBR-12909 dihydrochloride, I-893

dihydrochloride, Boxeprazine

IUPAC Name
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-

phenylpropyl)piperazine;dihydrochloride[3][4]

CAS Number 67469-78-7[3][4]

Molecular Formula C28H34Cl2F2N2O[3][4]

Molecular Weight 523.49 g/mol [3][4]

PubChem CID 104920[4]

DrugBank Accession DBSALT001866[5]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Vanoxerine dihydrochloride,

highlighting its potency and selectivity for various molecular targets.

Dopamine Transporter (DAT) Binding Affinity and
Inhibition

Parameter Value Species/System Reference

Ki 1 nM
Rat striatal

membranes
[2][6]

Ki 9 nM
Human dopamine

transporter
[7]

IC50 Low nanomolar range - [2]

Cardiac Ion Channel Inhibition
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Channel Parameter Value (µM) Cell Line Reference

hERG (IKr) IC50 0.00084 HEK-293 [8]

L-type Calcium

(ICa,L)
IC50 0.32

Ventricular

myocyte
[8]

Sodium

(hNav1.5)
IC50 - - [8]

Cyclin-Dependent Kinase (CDK) Inhibition
Cell Line Parameter Value (µM) Reference

QGY7703 (Human

HCC)
IC50 3.79 [9][10][11][12]

Huh7 (Human HCC) IC50 4.04 [9][10][11][12]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological properties of Vanoxerine dihydrochloride.

Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of GBR compounds to the

dopamine transporter.

Objective: To determine the binding affinity (Ki) of Vanoxerine dihydrochloride for the

dopamine transporter using a competitive radioligand binding assay with [3H]GBR-12935.

Materials:

Rat striatal membranes

[3H]GBR-12935 (radioligand)

Vanoxerine dihydrochloride (test compound)
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare rat striatal membranes by homogenization and centrifugation.

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]GBR-12935 at a final

concentration of ~1 nM, and 50 µL of varying concentrations of Vanoxerine
dihydrochloride.

For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM

mazindol).

Initiate the binding reaction by adding 100 µL of the striatal membrane preparation

(approximately 100-200 µg of protein).

Incubate the plate at 4°C for 2 hours with gentle agitation.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer.

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate

overnight.

Measure the radioactivity using a liquid scintillation counter.

Analyze the data using non-linear regression to determine the IC50 value, which can then be

converted to a Ki value using the Cheng-Prusoff equation.
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Whole-Cell Patch Clamp Electrophysiology for hERG
Channel Inhibition
This protocol is a generalized procedure for assessing the inhibitory effect of Vanoxerine on

hERG potassium channels expressed in a mammalian cell line.

Objective: To determine the IC50 of Vanoxerine dihydrochloride for the human Ether-à-go-

go-Related Gene (hERG) potassium channel.

Materials:

HEK-293 cells stably expressing the hERG channel.

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-

ATP; pH adjusted to 7.2 with KOH.

Patch-clamp amplifier and data acquisition system.

Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

Culture HEK-293-hERG cells on glass coverslips.

Place a coverslip in the recording chamber on the stage of an inverted microscope and

perfuse with the external solution.

Pull micropipettes from borosilicate glass capillaries and fill with the internal solution.

Establish a giga-ohm seal between the micropipette and a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the

cell at -80 mV, depolarizing to +20 mV for 2 seconds to activate and inactivate the channels,
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and then repolarizing to -50 mV to record the deactivating tail current.

After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of

Vanoxerine dihydrochloride in the external solution.

Record the hERG current at each concentration until a steady-state effect is reached.

Measure the peak tail current at each concentration and normalize to the baseline current.

Plot the concentration-response curve and fit with a Hill equation to determine the IC50

value.

In Vivo Microdialysis for Extracellular Dopamine
Measurement
This protocol outlines the general steps for in vivo microdialysis to measure changes in

extracellular dopamine levels in the brain of a freely moving rat following administration of

Vanoxerine.

Objective: To assess the effect of Vanoxerine dihydrochloride on extracellular dopamine

concentrations in a specific brain region (e.g., nucleus accumbens).

Materials:

Adult male Sprague-Dawley rats.

Stereotaxic apparatus.

Microdialysis probes (e.g., 2-4 mm membrane length).

Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2

MgCl2; pH 7.4.

Syringe pump.

Fraction collector.

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1682825?utm_src=pdf-body
https://www.benchchem.com/product/b1682825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vanoxerine dihydrochloride solution for administration (e.g., intraperitoneal injection).

Procedure:

Anesthetize the rat and place it in the stereotaxic apparatus.

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

Allow the rat to recover from surgery for several days.

On the day of the experiment, insert the microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

Allow for a stabilization period of at least 1-2 hours.

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

Administer Vanoxerine dihydrochloride to the rat.

Continue collecting dialysate samples for several hours post-administration.

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Mechanisms of Action
Vanoxerine dihydrochloride exerts its effects through multiple mechanisms of action, each

associated with distinct signaling pathways.

Dopamine Transporter (DAT) Inhibition
The primary and most well-characterized mechanism of action for Vanoxerine is the

competitive inhibition of the dopamine transporter. By binding to DAT, Vanoxerine blocks the

reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an

accumulation of dopamine in the synapse, thereby enhancing dopaminergic

neurotransmission. This is the basis for its investigation in the treatment of cocaine addiction,

as it can occupy the DAT and prevent cocaine from binding and exerting its reinforcing effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1682825?utm_src=pdf-body
https://www.benchchem.com/product/b1682825?utm_src=pdf-body
https://www.benchchem.com/product/b1682825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Synaptic Cleft Postsynaptic NeuronDopamine
Vesicle

Dopamine

Release

Dopamine
Transporter (DAT)

Reuptake

Dopamine
Receptor

Binding

Vanoxerine Inhibition

Click to download full resolution via product page

Vanoxerine's inhibition of the dopamine transporter (DAT).

Cardiac Ion Channel Blockade
Vanoxerine has been shown to be a potent blocker of multiple cardiac ion channels, including

the hERG (IKr) potassium channel, L-type calcium channels, and sodium channels.[8] This

multi-channel blockade alters the cardiac action potential, which is the basis for its investigation

as an antiarrhythmic agent. The blockade of these channels is often frequency-dependent,

meaning the effect is more pronounced at higher heart rates.

Vanoxerine
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Vanoxerine's blockade of multiple cardiac ion channels.

Cyclin-Dependent Kinase (CDK) Inhibition
Recent research has identified Vanoxerine as a triple inhibitor of CDK2, CDK4, and CDK6.[9]

[10][11][12] These kinases are crucial for cell cycle progression, and their inhibition can lead to
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cell cycle arrest and apoptosis. This discovery has opened up a new avenue for investigating

Vanoxerine as a potential anticancer agent, particularly for hepatocellular carcinoma. The

proposed mechanism involves the inhibition of CDK-cyclin complexes, leading to reduced

phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest at the G1/S

checkpoint.

Cell Cycle Regulation
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Vanoxerine's inhibition of the CDK signaling pathway.

Conclusion
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Vanoxerine dihydrochloride is a multifaceted pharmacological agent with a well-established

role as a potent and selective dopamine reuptake inhibitor. Its complex pharmacology, which

also includes the blockade of key cardiac ion channels and inhibition of cyclin-dependent

kinases, presents both therapeutic opportunities and challenges. The detailed information and

protocols provided in this guide are intended to serve as a valuable resource for researchers

and drug development professionals working to further elucidate the mechanisms of action and

potential clinical applications of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682825#synonyms-for-vanoxerine-dihydrochloride-
e-g-gbr-12909]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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